6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine
Übersicht
Beschreibung
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine, also known as cladribine, is a synthetic purine nucleoside analog that has been used in the treatment of hematological malignancies. This compound was first synthesized in the 1970s and has since been extensively studied for its antineoplastic properties.
Wirkmechanismus
Cladribine is a prodrug that is converted to its active form, 2-chloro-adenosine triphosphate (Cl-ATP), within cells. Cl-ATP is then incorporated into DNA during replication, leading to DNA damage and cell death. Cladribine also inhibits DNA synthesis and repair, further contributing to its antineoplastic effects.
Biochemische Und Physiologische Effekte
Cladribine has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also has immunomodulatory effects, including the suppression of T-cell proliferation and the induction of regulatory T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cladribine has several advantages for use in laboratory experiments, including its high potency and specificity for cancer cells. However, it can be toxic to normal cells at high concentrations, and its mechanism of action can lead to the development of drug resistance.
Zukünftige Richtungen
There are several potential future directions for research on 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine. These include investigating its use in combination with other chemotherapeutic agents, exploring its potential for the treatment of other types of cancer, and further elucidating its immunomodulatory effects. Additionally, there is ongoing research on the use of 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine in the treatment of autoimmune diseases, particularly multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
Cladribine has been extensively studied for its antineoplastic properties, particularly in the treatment of hematological malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and multiple myeloma. It has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7+,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDIVAKKZUKU-ZGUVBZSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457383 | |
Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
CAS RN |
849241-91-4 | |
Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.